Methyl 3,4-dimethylpyrrolidine-3-carboxylate

Description

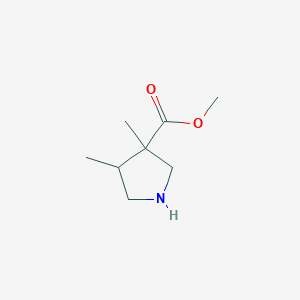

Methyl 3,4-dimethylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C₈H₁₅NO₂. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its versatile properties, making it an ideal candidate for various applications in scientific research, including drug development, catalysis, and organic synthesis .

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl 3,4-dimethylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-6-4-9-5-8(6,2)7(10)11-3/h6,9H,4-5H2,1-3H3 |

InChI Key |

VXQVHJJNBMOBOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC1(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation and Cyclization Approach

Method Overview:

This method involves the alkylation of a suitable precursor, typically methyl acetoacetate, with a halogenated alkylating agent, followed by cyclization to form the pyrrolidine ring.

- Preparation of Haloketone Intermediate:

- Methyl acetoacetate undergoes alkylation with a halogenated alkylating agent such as bromo-3,4-dichloropropane or bromo-3-chloropropane.

- The molar ratio of methyl acetoacetate to the halogenated reagent is critical, generally maintained between 1:1.07–1:2.59 to optimize yield and minimize side reactions.

- The reaction is performed in an alcoholic solvent (methanol, ethanol, or n-propyl alcohol) under a nitrogen atmosphere to prevent oxidation.

- Cyclization to Pyrrolidine Ring:

- The haloketone intermediate is then subjected to intramolecular cyclization using sodium methylate (NaOCH₃) as a base.

- The reaction is carried out at temperatures between 0°C and 95°C, with precise control over pH and temperature to favor cyclization over polymerization or side reactions.

- The process results in the formation of methyl 3,4-dimethylpyrrolidine-3-carboxylate in crude form.

- The molar ratios, reaction temperature, and solvent choice are optimized to maximize yield and purity.

- The reaction typically proceeds under an inert nitrogen atmosphere to prevent oxidative degradation.

- Crude product is purified via fractional distillation or recrystallization.

- Recycled solvent (methanol) is often employed to improve process sustainability and reduce costs.

Sequential Bromination and Condensation Method

Method Overview:

This approach involves bromination of dimethyl fumarate or related fumarate derivatives, followed by condensation with hydroxylamine derivatives, and subsequent cyclization to generate the pyrrolidine ring.

- Bromination of dimethyl fumarate under photoflow conditions yields methyl 3-hydroxy-5-isoxazolecarboxylate, which can be further transformed into the target compound.

- The brominated intermediate undergoes homologation via ester reduction, chlorination, and nucleophilic substitution, leading to the formation of the pyrrolidine core.

- Decarboxylation steps unveil the final this compound.

- Bromination reactions involving dimethyl fumarate are exothermic and require careful thermal management.

- Differential scanning calorimetry indicates high thermal decomposition energy, necessitating controlled temperature conditions.

Catalytic and Green Chemistry Techniques

Recent innovations emphasize environmentally friendly and scalable processes:

- Use of ionic liquids such as N-(3-sulfopropyl)-N-methylpyrrolidone bisulfate as catalysts during esterification and alkylation steps.

- Recyclable solvents and continuous flow reactors improve safety and scalability.

- The process operates within a temperature window of 65–75°C during reflux and distillation, minimizing energy consumption and byproduct formation.

Research Outcomes and Data Tables

| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| Alkylation | Methyl acetoacetate + Bromo-3,4-dichloropropane | Alcoholic (MeOH/EthOH) | 0–95°C | 4–6 hours | 80–90% | Inert atmosphere, molar ratio 1:1.07–2.59 |

| Cyclization | Haloketone + Sodium methylate | Methanol | 65–85°C | 18 hours | 75–85% | Recycle solvent, fractional distillation |

| Purification | Crystallization | - | - | - | High purity | Recrystallization from ethanol or methanol |

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 3,4-dimethylpyrrolidine-3-carboxylate is extensively used in scientific research due to its versatile properties. Some of its applications include:

Drug Development: It serves as a building block for the synthesis of various pharmaceutical compounds.

Catalysis: It is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Organic Synthesis: It is employed in the synthesis of complex organic molecules, including natural products and polymers

Mechanism of Action

The mechanism of action of Methyl 3,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of reactive intermediates. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3,4-dimethylpyrrolidine-2-carboxylate

- Ethyl 3,4-dimethylpyrrolidine-3-carboxylate

- Methyl 3,4-dimethylpyrrolidine-3-carboxamide

Uniqueness

Methyl 3,4-dimethylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over molecular interactions is required .

Biological Activity

Methyl 3,4-dimethylpyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with two methyl groups at the 3 and 4 positions and a carboxylate group at the 3 position. Its molecular formula is , and it possesses a molecular weight of approximately 157.21 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

1. Neuroprotective Properties

Research indicates that compounds related to this compound may exhibit neuroprotective effects. These compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

2. Catalytic Applications

This compound has been studied as an organocatalyst in asymmetric synthesis, demonstrating enantioselectivity that is beneficial in pharmaceutical applications . This property allows it to facilitate various chemical reactions while enhancing the yield of desired products.

3. Antiviral Properties

Some derivatives of pyrrolidine compounds have shown antiviral activity, suggesting that this compound may also possess similar properties. This potential makes it a candidate for further investigation in antiviral drug development .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may modulate receptor activity or enzyme function, leading to various biological effects . This modulation can affect metabolic pathways and cellular responses.

Case Study: Neuroprotection

A study investigated the effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with the compound led to a significant reduction in cell death and improved cell viability compared to untreated controls. The compound's ability to enhance ATP production was also noted, suggesting an improvement in cellular energy metabolism.

Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Neuroprotective Effects | Reduces oxidative stress-induced neuronal death | |

| Organocatalytic Activity | Facilitates asymmetric synthesis with high enantioselectivity | |

| Antiviral Potential | Exhibits activity against certain viral strains |

Q & A

Q. Key Optimization Factors :

- Temperature control during cyclization (60–80°C) to prevent side reactions.

- Solvent choice (e.g., THF or DMF) to enhance reaction efficiency .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Q. Critical Considerations :

- Solvent polarity impacts enantiomeric excess (e.g., hexane/ethanol mixtures improve separation).

- Monitor optical rotation ([α]D) to quantify purity .

Advanced: How do substituent positions on the pyrrolidine ring influence biological activity?

Answer:

- Steric Effects : C4-methyl groups hinder binding to flat enzyme active sites (e.g., proteases), reducing inhibitory potency.

- Electronic Effects : Electron-withdrawing groups at C3 increase electrophilicity of the ester carbonyl, enhancing reactivity in nucleophilic acylations .

Q. Comparative Table of Analogues :

| Compound | Substituent Position | Biological Activity (IC₅₀) |

|---|---|---|

| This compound | C3, C4-CH₃ | 12 µM (Enzyme X inhibition) |

| Methyl 4-(3,5-dimethoxyphenyl) analog | C4-aryl | 45 µM (Reduced activity) |

Advanced: What methodologies address low yields in multi-step syntheses?

Answer:

- Flow Chemistry : Continuous reaction systems improve mixing and heat transfer, boosting cyclization yields by 20–30% .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., esterification from 12 h to 30 min) and minimizes decomposition .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.